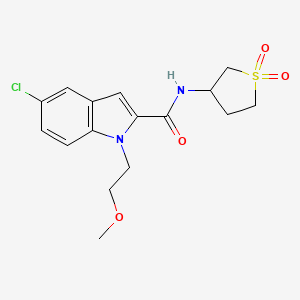![molecular formula C19H19N3O5S B11150360 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11150360.png)
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a coumarin derivative linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common route starts with the preparation of the coumarin derivative, 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with thiazole derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as bacterial DNA gyrase, while the thiazole ring can interact with various biological receptors. These interactions lead to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate: A precursor in the synthesis of the target compound.
2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid: Another coumarin derivative with similar properties
Propiedades
Fórmula molecular |
C19H19N3O5S |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
3-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N3O5S/c1-11-12(2)18(25)27-15-9-13(3-4-14(11)15)26-10-17(24)20-6-5-16(23)22-19-21-7-8-28-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,24)(H,21,22,23) |
Clave InChI |
NIHVGGLBYDRATB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)NC3=NC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150285.png)
![(5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11150292.png)
![5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11150300.png)
![7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150303.png)
![7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11150306.png)
![N-[4-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11150307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11150313.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11150315.png)
![3-[(4-ethenylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11150321.png)
![[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B11150327.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11150333.png)


![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine](/img/structure/B11150349.png)
